![molecular formula C18H20N2O4S2 B2573666 (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448034-31-8](/img/structure/B2573666.png)
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-12062, is a novel compound that has recently gained interest in the scientific community due to its potential therapeutic applications. PSB-12062 belongs to the family of azabicyclo[3.2.1]octanes and has been synthesized using various methods.
作用機序
PSB-12062 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes. The binding of PSB-12062 to the receptor enhances the opening of the ion channel, leading to increased neurotransmitter release and improved cognitive function. Additionally, PSB-12062 has been shown to enhance the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of neuronal plasticity and has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PSB-12062 has been shown to enhance learning and memory in animal models, indicating its potential as a cognitive enhancer. Additionally, PSB-12062 has been shown to have anxiolytic and antidepressant effects, suggesting its potential in the treatment of anxiety and depression. PSB-12062 has also been shown to improve attention and sensory gating, indicating its potential in the treatment of attention deficit hyperactivity disorder (ADHD) and schizophrenia.
実験室実験の利点と制限
PSB-12062 has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, PSB-12062 has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
PSB-12062 has several potential future directions, including further studies to determine its safety and efficacy in humans, the development of more potent and selective α7 nicotinic acetylcholine receptor modulators, and the investigation of its potential in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder (PTSD). Additionally, PSB-12062 could be used as a tool compound to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes.
合成法
PSB-12062 has been synthesized using various methods, including the reaction of 8-azabicyclo[3.2.1]octan-3-one with pyridine-3-sulfonyl chloride and phenylsulfonyl chloride. Additionally, PSB-12062 has been synthesized using a multi-step process involving the reaction of 3-pyridylsulfonyl chloride with 8-azabicyclo[3.2.1]oct-2-ene-6,7-dione, followed by the reaction with phenylsulfonyl chloride. The purity of the synthesized compound has been confirmed using various analytical techniques, including HPLC, NMR, and mass spectrometry.
科学的研究の応用
PSB-12062 has been investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that PSB-12062 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes and has been implicated in various neurological and psychiatric disorders. PSB-12062 has also been shown to enhance learning and memory in animal models and has potential applications in the treatment of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
3-(benzenesulfonyl)-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c21-25(22,16-5-2-1-3-6-16)18-11-14-8-9-15(12-18)20(14)26(23,24)17-7-4-10-19-13-17/h1-7,10,13-15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAPOHCELYRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
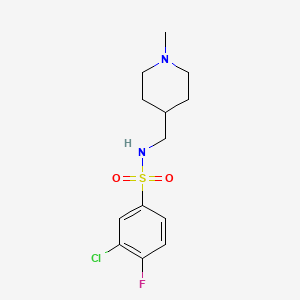
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)
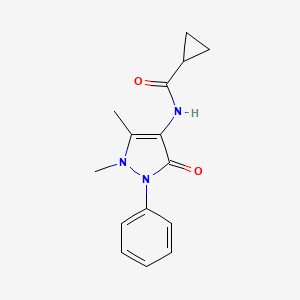
![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)
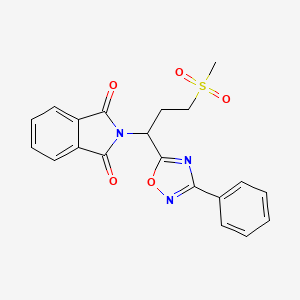
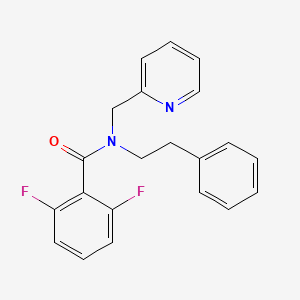
![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
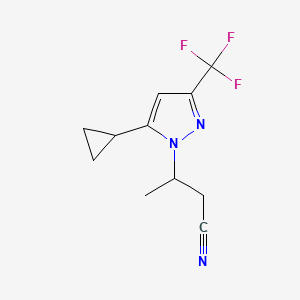
![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

